The molecular mass of Enterocin SE-K4 has been determined to be 5356.2 Da via mass spectrometry. The amino acid sequence analysis indicates a significant similarity to other class IIa bacteriocins, particularly in its N-terminal region. The structural characteristics of Enterocin SE-K4 contribute to its stability and antimicrobial properties .
Enterocin SE-K4 demonstrates specific antimicrobial activity against various pathogens through competitive inhibition and disruption of bacterial cell membranes. The mechanisms involve binding to cell wall precursors or disrupting membrane integrity, leading to cell lysis. The effectiveness of Enterocin SE-K4 varies with different bacterial strains, highlighting its potential as a therapeutic agent against resistant pathogens .
The mechanism of action of Enterocin SE-K4 primarily involves its interaction with the target bacterial membranes. It binds to specific receptors or components in the cell wall, leading to pore formation and subsequent leakage of cellular contents. This process ultimately results in cell death. Studies have shown that Enterocin SE-K4 retains activity under various conditions, making it a promising candidate for food preservation and therapeutic applications .
Enterocin SE-K4 possesses several notable physical and chemical properties:
Enterocin SE-K4 has significant potential in various scientific fields:
Enterocin SE-K4 is a ribosomally synthesized antimicrobial peptide (bacteriocin) produced by Enterococcus faecalis strain K-4. It belongs to the class IIa bacteriocins, characterized by potent activity against foodborne pathogens like Listeria monocytogenes and notable thermostability. Its discovery expanded the repertoire of enterocins with potential applications in food safety and biotechnology [1] [3].
Enterocin SE-K4 was first isolated and characterized in 2001 from Enterococcus sp. K-4 (later identified as E. faecalis), a strain recovered from grass silage in Thailand. Researchers noted its unique thermophilic production profile, with maximal synthesis occurring at 43–45°C—significantly higher than most known bacteriocins. The purification process involved:
Key milestones in its characterization include:
Table 1: Molecular Characteristics of Enterocin SE-K4
Property | Value |
---|---|
Molecular Mass | 5,356.2 Da |
Peptide Length | 43 amino acids |
N-terminal Sequence | ATYYGNGVYCNKQKCWVDWSR... |
Structural Class | Class IIa (pediocin family) |
Isoelectric Point (predicted) | Cationic |
Primary Structure | Linear, non-lantibiotic |
The amino acid sequence (ATYYGNGVYCNKQKCWVDWSRARSEIIDRGVKAYVNGFTKVLG) contains the conserved YGNGV motif characteristic of class IIa bacteriocins, critical for target recognition [5] [1].
Enterococcus faecalis K-4 is a Gram-positive, facultative anaerobe belonging to the lactic acid bacteria (LAB) group. Key taxonomic and genetic features include:
Physiological Identification
Genetic Determinants
Enterocin SE-K4 biosynthesis is plasmid-encoded. Strain K-4 harbors two plasmids:
Plasmid-curing experiments demonstrated that elimination of pEK4S abolished bacteriocin production. Notably, a derivative strain M6, carrying only pEK4S, exhibited enhanced enterocin yield despite slower growth, attributed to increased plasmid copy number [2].
Bacteriocin Gene Cluster
The enterocin SE-K4 gene cluster (entSE-K4) includes:
Class IIa bacteriocin operons typically lack complex quorum-sensing regulation, relying on constitutive promoters. This aligns with enterocin SE-K4’s consistent production during logarithmic growth [3] [4].
E. faecalis K-4 was isolated from fermented grass silage—an environment characterized by:
Ecological Role of Enterocin SE-K4
In silage, enterocin SE-K4 provides a competitive advantage to the producer strain by inhibiting phylogenetically related bacteria and other Gram-positive competitors. Its activity spectrum targets:
Table 2: Antimicrobial Spectrum of Enterocin SE-K4
Target Microorganism | Activity | Notes |
---|---|---|
Enterococcus faecium | ++ | Sensitive across strains |
Listeria monocytogenes | ++ | Includes ATCC 15313 |
Clostridium beijerinckii | + | JCM 1390 strain |
Bacillus subtilis | + | Strain-dependent (ATCC 6633) |
Lactobacillus plantarum | – | Resistant |
Staphylococcus aureus | – | Resistant |
Distribution in Ecosystems
While initially isolated from silage, bacteriocin-producing enterococci like strain K-4 occupy diverse niches:
In these environments, enterocin production likely facilitates niche colonization by suppressing competitors. The entSE-K4 gene cluster’s plasmid location enables horizontal transfer, potentially disseminating this trait among enterococcal populations in dense microbial habitats [2] [7].
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4